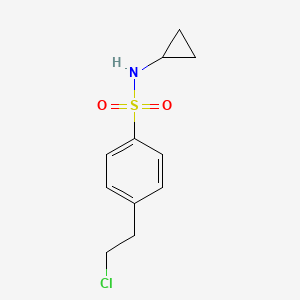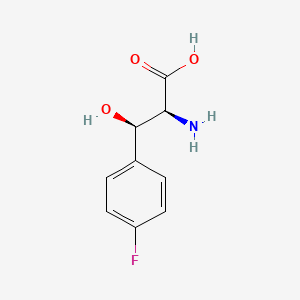![molecular formula C26H23BrN2O B12448249 3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B12448249.png)
3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and 2-methylindole.
Condensation Reaction: The 5-bromo-2-methoxybenzaldehyde undergoes a condensation reaction with 2-methylindole in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Cyclization: The resulting intermediate undergoes cyclization to form the final product, 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Applications De Recherche Scientifique
3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific cellular targets.
Biological Research: It is used in the study of cell signaling pathways and gene expression.
Industrial Applications: The compound is explored for its use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. The exact pathways and targets may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) include other indole derivatives such as:
3,3’-[(5-chloro-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole): Similar structure but with a chlorine atom instead of bromine.
3,3’-[(5-fluoro-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole): Similar structure but with a fluorine atom instead of bromine.
The uniqueness of 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) lies in its specific substituents, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C26H23BrN2O |
|---|---|
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
3-[(5-bromo-2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C26H23BrN2O/c1-15-24(18-8-4-6-10-21(18)28-15)26(20-14-17(27)12-13-23(20)30-3)25-16(2)29-22-11-7-5-9-19(22)25/h4-14,26,28-29H,1-3H3 |
Clé InChI |
MZWMCJPJVRTBIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)Br)OC)C4=C(NC5=CC=CC=C54)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


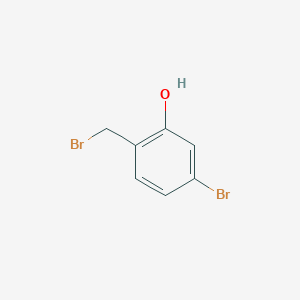

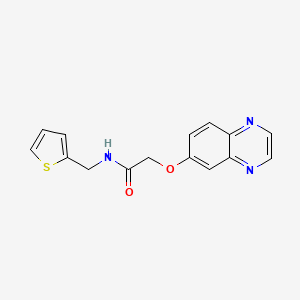

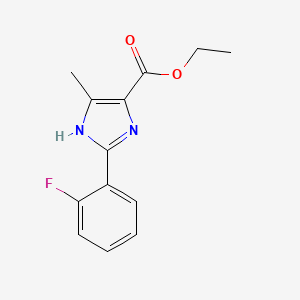
![1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one](/img/structure/B12448213.png)
![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12448216.png)
![(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate](/img/structure/B12448219.png)
![(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12448224.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B12448232.png)
![4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B12448235.png)
![3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448240.png)
